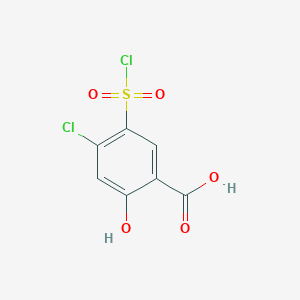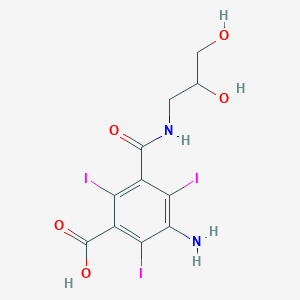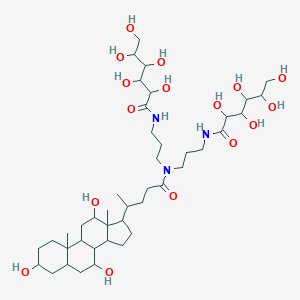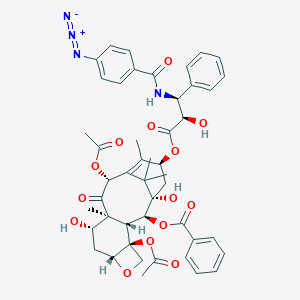
Azidotaxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azidotaxol is a chemical compound that has gained significant attention in the field of cancer research. It is a derivative of paclitaxel, a widely used chemotherapy drug. Azidotaxol has shown promising results in preclinical studies and has the potential to be an effective treatment for various types of cancer.
Mecanismo De Acción
Azidotaxol works by disrupting the microtubule network in cancer cells, which is essential for cell division and growth. It binds to the beta-tubulin subunit of microtubules, preventing their depolymerization and causing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Azidotaxol has been found to have several biochemical and physiological effects. It induces the formation of abnormal microtubule structures, leading to cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells, which is crucial for metastasis. Azidotaxol has also been shown to increase the production of reactive oxygen species, which can induce cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using azidotaxol in lab experiments is its high potency and efficacy against cancer cells. It has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for combination therapy. However, azidotaxol is a highly toxic compound and requires careful handling and disposal. It is also expensive to synthesize, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for azidotaxol research. One area of interest is the development of novel formulations of azidotaxol that can improve its pharmacokinetics and reduce toxicity. Another direction is the investigation of combination therapy with other chemotherapy drugs or targeted therapies. Azidotaxol may also have potential in the treatment of other diseases, such as Alzheimer's disease, where microtubule dysfunction is implicated. Overall, azidotaxol holds great promise as a potential treatment for various types of cancer, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
Azidotaxol can be synthesized from paclitaxel using a two-step process. The first step involves the conversion of paclitaxel to 10-deacetylbaccatin III, which is then treated with sodium azide to obtain azidotaxol. This synthesis method has been optimized to yield high purity and high yields of azidotaxol.
Aplicaciones Científicas De Investigación
Azidotaxol has been extensively studied for its anticancer properties. It has shown efficacy against various types of cancer cells, including breast, lung, ovarian, and prostate cancer. Azidotaxol has also been found to be effective against multidrug-resistant cancer cells, which are often resistant to traditional chemotherapy drugs.
Propiedades
Número CAS |
153695-19-3 |
|---|---|
Nombre del producto |
Azidotaxol |
Fórmula molecular |
C47H50N4O14 |
Peso molecular |
894.9 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-azidobenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H50N4O14/c1-24-31(63-43(59)36(55)35(27-13-9-7-10-14-27)49-41(57)28-17-19-30(20-18-28)50-51-48)22-47(60)40(64-42(58)29-15-11-8-12-16-29)38-45(6,32(54)21-33-46(38,23-61-33)65-26(3)53)39(56)37(62-25(2)52)34(24)44(47,4)5/h7-20,31-33,35-38,40,54-55,60H,21-23H2,1-6H3,(H,49,57)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 |
Clave InChI |
GVICBXRQYJAMJC-MZXODVADSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Sinónimos |
3'-(4-azidobenzamido)taxol AzB-taxol azidotaxol N-((3,5-(3)H)-4-azidobenzoyl)-N-debenzoyltaxol N-(4-azidobenzoyl)-N-debenzoyltaxol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



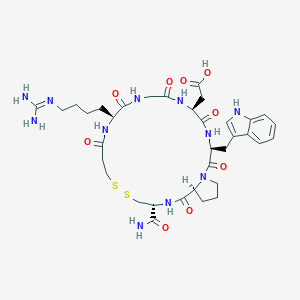
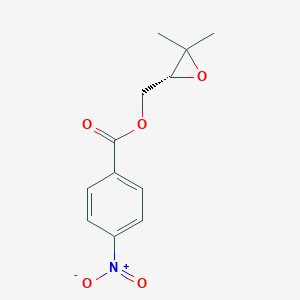
![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)



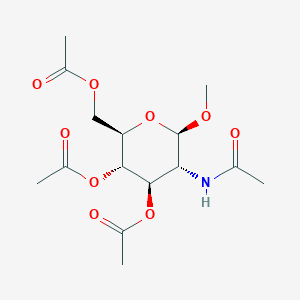
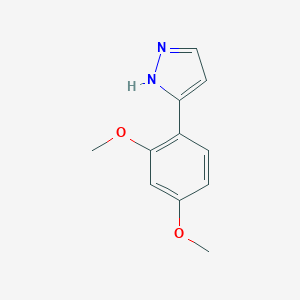
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)
